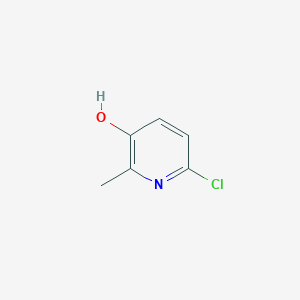

6-Chloro-2-methylpyridin-3-ol

Vue d'ensemble

Description

“6-Chloro-2-methylpyridin-3-ol” is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2-methylpyridin-3-ol” include a melting point of 190-191°C . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Synthesis and Material Applications

6-Chloro-2-methylpyridin-3-ol, as a chemical compound, has seen various applications in the field of organic synthesis and material science. Although direct studies on this compound are limited, insights from related pyridine derivatives suggest potential pathways and applications.

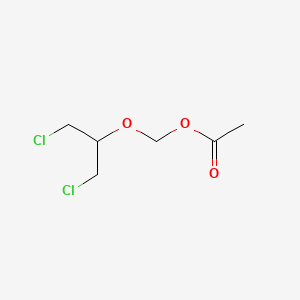

One significant application is in the synthesis of complex organic compounds and intermediates for pharmaceuticals and agrochemicals. For example, derivatives of methylpyridine have been utilized in the development of novel compounds with antimicrobial activities. The study by Gangadasu et al. (2009) illustrates this by synthesizing 2-chloro-5-methylpyridine-3-olefin derivatives, which upon photochemical isomerization, showed promising antifungal properties (Gangadasu et al., 2009).

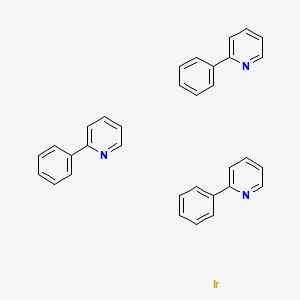

Additionally, the structural and electronic properties of chloro-methylpyridine compounds have been a subject of research, indicating their potential in materials science, especially in the development of novel organometallic complexes with unique photophysical properties. Ionkin et al. (2005) have demonstrated the synthesis of mono-cyclometalated platinum(II) complexes using a derivative of methylpyridine, showcasing applications in electroluminescent devices (Ionkin et al., 2005).

Catalytic and Chemical Transformations

The reactivity of pyridine derivatives also extends to their use as ligands in catalytic processes, which can be crucial for facilitating a variety of chemical transformations. Winter et al. (2011) reviewed the catalytic applications of terpyridines and their transition metal complexes, highlighting their versatility in organometallic catalysis, from polymerization reactions to organic transformations (Winter et al., 2011).

Safety and Efficiency in Chemical Production

Furthermore, the synthesis and purification processes involving chloro-methylpyridines point towards the importance of safety and efficiency in chemical manufacturing. Sang et al. (2020) discussed the use of a circular microreaction method for the synthesis of 3-methylpyridine-N-oxide, an intermediate in producing nicotine insecticides, demonstrating a safer and more efficient approach to handling exothermic reactions in industrial settings (Sang et al., 2020).

Safety And Hazards

The safety information for “6-Chloro-2-methylpyridin-3-ol” includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

6-chloro-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUKVIWQEQZDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-methylpyridin-3-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

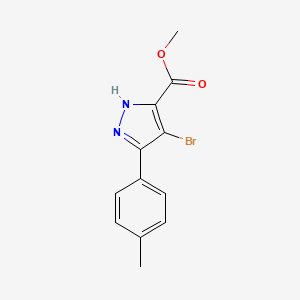

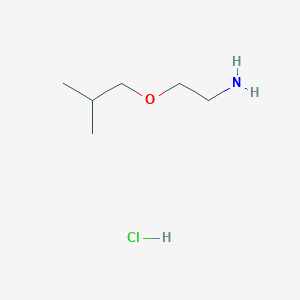

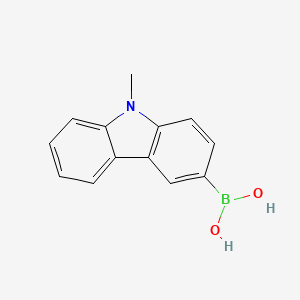

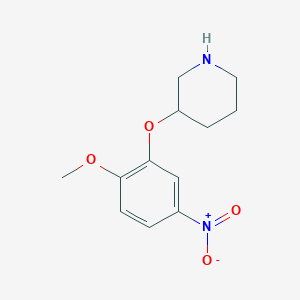

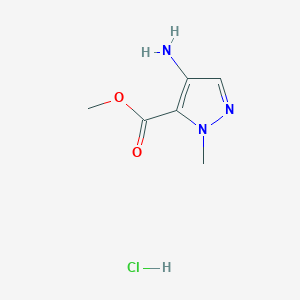

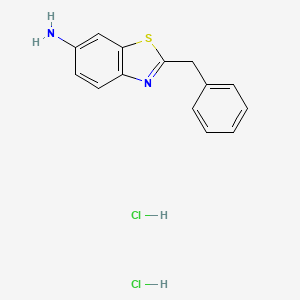

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)

![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)

![1-Oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B1451528.png)

![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)

![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)